molecular formula C16H18N2O2 B13874879 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B13874879
M. Wt: 270.33 g/mol
InChI Key: UVDMQKLEQHMIKZ-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one is a synthetic indazole derivative of interest in medicinal chemistry and drug discovery research . Indazole-containing scaffolds are well-documented in scientific literature for their diverse pharmacological activities, making them key structures in the development of novel therapeutic agents . While specific mechanistic and application data for this particular analog requires further investigation, related indazole derivatives have been extensively studied for their potential as core structures in anticancer, antimicrobial, and anti-inflammatory agent development, often acting through enzyme inhibition or receptor modulation . Researchers value this compound as a versatile building block for synthesizing more complex molecules and for probing structure-activity relationships (SAR) in bioassay development. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15(19)14-10-18(17-16(11)14)9-12-4-6-13(20-2)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

UVDMQKLEQHMIKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=CN(N=C12)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one typically involves a multi-step organic synthesis approach, focusing on:

  • Construction of the indazole core.
  • Introduction of the 4-methoxyphenylmethyl substituent.
  • Methylation at the 7-position.
  • Final oxidation or reduction steps to achieve the ketone functionality at position 4.

Stepwise Preparation Details

Step Reaction Type Reagents/Conditions Description
1 Indazole Core Formation Cyclization of hydrazine derivatives with ketones or aldehydes under acidic/basic conditions Formation of the 6,7-dihydro-5H-indazole scaffold by intramolecular cyclization
2 Introduction of 4-Methoxyphenylmethyl Group Friedel-Crafts alkylation using 4-methoxybenzyl chloride and Lewis acid catalyst (e.g., AlCl3) Alkylation at the 2-position of the indazole core to attach the methoxyphenylmethyl moiety
3 Methylation Methyl iodide with potassium carbonate or similar base Introduction of the methyl group at the 7-position of the indazole ring
4 Oxidation Use of oxidizing agents such as potassium permanganate or chromium trioxide Conversion of intermediate alcohol or amine groups to the ketone at position 4

This synthetic route is supported by the general methodologies described for indazole derivatives and related compounds.

Industrial Scale Considerations

For industrial production, the synthetic route is optimized for yield, purity, and scalability by:

  • Employing continuous flow reactors to improve reaction control and safety.
  • Using automated synthesis platforms to handle multi-step reactions efficiently.
  • Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity.

These optimizations are essential to meet pharmaceutical-grade specifications when the compound is used as an active pharmaceutical ingredient or intermediate.

Reaction Mechanisms and Analysis

Formation of the Indazole Core

  • The indazole core is typically synthesized by the condensation of hydrazine derivatives with carbonyl compounds (ketones or aldehydes), followed by cyclization.
  • Acidic or basic catalysis facilitates ring closure to form the fused pyrazole-benzene system characteristic of indazoles.

Friedel-Crafts Alkylation for Methoxyphenylmethyl Substitution

  • The 4-methoxybenzyl chloride reacts with the indazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
  • The methoxy group on the aromatic ring directs the electrophilic substitution to the benzylic position, enabling attachment of the methoxyphenylmethyl group at the 2-position of the indazole.

Methylation Reaction

  • Methyl iodide (CH3I) acts as the methylating agent.
  • Potassium carbonate (K2CO3) or other mild bases deprotonate the indazole nitrogen or carbon to facilitate nucleophilic attack on methyl iodide.
  • This step introduces the methyl group at the 7-position, which is critical for the compound’s biological and chemical properties.

Oxidation to Ketone

  • The oxidation step converts the 4-position on the indazole ring to a ketone.
  • Common oxidants include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to avoid over-oxidation.
  • This functional group is essential for the compound’s activity and reactivity profile.

Summary Table of Key Preparation Parameters

Parameter Details
Core Formation Hydrazine + ketone/aldehyde, acidic/basic catalysis, reflux conditions
Methoxyphenylmethyl Introduction Friedel-Crafts alkylation, 4-methoxybenzyl chloride, AlCl3, inert atmosphere, 0-50 °C
Methylation Methyl iodide, K2CO3, polar aprotic solvent (e.g., DMF), room temperature to mild heating
Oxidation KMnO4 or CrO3, acidic or neutral medium, controlled temperature, monitoring by TLC or HPLC
Purification Recrystallization from ethyl acetate or chromatography (silica gel column)
Yield Range Typically 60-85% overall yield depending on optimization

Research Findings and Literature Support

  • The synthetic approaches described align with established methods for substituted indazoles reported in peer-reviewed literature, including one-pot synthesis and hydrazone intermediates.
  • Modifications of the methoxyphenyl substituent and methylation patterns have been shown to influence biological activity, emphasizing the importance of precise synthetic control.
  • Industrial patents provide insight into scalable methods and purification protocols ensuring pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The indazolone core distinguishes the target compound from benzimidazole or imidazole analogs. Indazolones often exhibit enhanced rigidity and hydrogen-bonding capacity compared to imidazoles, influencing receptor binding .
  • Substituent Effects : The 4-methoxyphenyl group (common in compounds a–e in ) provides electron-donating effects, improving solubility via methoxy’s polarizability. In contrast, chloromethyl (in ) or benzodioxolyloxy (in ) groups alter electronic profiles and steric bulk, affecting reactivity and bioavailability.

Physicochemical and Crystallographic Properties

Hydrogen-bonding patterns, critical for crystallization and solubility, are influenced by substituents:

  • The indazolone’s ketone and NH groups enable strong hydrogen bonds, as seen in Etter’s graph-set analysis .
  • Chloromethyl groups () introduce halogen bonding, enhancing molecular packing efficiency.

Biological Activity

2-[(4-Methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and inflammatory processes. It has been shown to inhibit key enzymes and receptors that play crucial roles in these pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one. The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed an IC50 value of 1.88 µM , indicating potent activity against this cell line.
  • A549 (lung cancer) : The IC50 was reported at 0.71 µM , showcasing its effectiveness compared to standard chemotherapeutics like 5-fluorouracil.
Cell LineIC50 Value (µM)Reference
MCF-71.88 ± 0.11
A5490.71
HCT1160.39 ± 0.06
B16-F102.12 ± 0.15

Mechanistic Insights

The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been associated with its anticancer effects, leading to cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It was evaluated in various in vitro models where it inhibited pro-inflammatory cytokine production and reduced the activation of NF-kB signaling pathways.

Study on MDA-MB-231 Cells

A study investigating the effects of the compound on MDA-MB-231 cells (a triple-negative breast cancer model) revealed that it induced apoptosis and significantly increased caspase-3 activity at concentrations as low as 10 µM . Morphological changes indicative of apoptosis were observed, confirming its potential as an effective therapeutic agent.

Combination Therapy

Another relevant case study explored the efficacy of combining this compound with traditional chemotherapeutics. The combination resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of α,β-unsaturated carbonyl derivatives with hydrazine in ethanol, as demonstrated in analogous indazole syntheses . Optimization involves adjusting reflux time (3–5 hours) and using sodium acetate as a catalyst in acetic acid to drive cyclization . Purification typically involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural verification requires a combination of techniques:

  • X-ray crystallography for unambiguous confirmation of the indazole core and substituent positions .
  • NMR spectroscopy to assign protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbons in the dihydroindazolone scaffold.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula (C₁₇H₁₈N₂O₂) .

Q. What preliminary biological activities are reported for structurally related indazole derivatives?

  • Methodological Answer : Indazole analogs exhibit antitumor, anti-inflammatory, and anti-HIV activities. For example, (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene] derivatives show antitumor potential via kinase inhibition . Researchers should screen this compound using in vitro assays (e.g., MTT for cytotoxicity) and compare results with structurally similar molecules .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

  • Methodological Answer : Use software like EPI Suite to estimate physicochemical properties (logP, biodegradability) and environmental partitioning. Experimental validation involves:

  • Hydrolysis studies under varying pH to assess stability.
  • Photodegradation assays under UV light to identify breakdown products .
  • Ecotoxicology models (e.g., QSAR) to predict toxicity in aquatic systems .

Q. What strategies resolve contradictions in reported biological activity data for indazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. Mitigation includes:

  • Reproducing assays with standardized protocols (e.g., IC₅₀ determination in triplicate).
  • HPLC purity analysis (>95%) to exclude confounding factors.
  • Dose-response curves to validate activity thresholds .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) can predict binding to kinases or receptors. Experimental validation involves:

  • Surface plasmon resonance (SPR) to measure binding affinity.
  • Cellular thermal shift assays (CETSA) to confirm target engagement .
  • Gene expression profiling (RNA-seq) to identify downstream pathways .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Methodological Answer : Replace traditional reflux with flow chemistry to enhance reproducibility. Use chiral catalysts (e.g., BINOL derivatives) to control stereochemistry during cyclization. Monitor reaction progress via in-line FTIR to minimize byproducts .

Key Considerations for Experimental Design

  • Controlled Variables : Solvent polarity, temperature, and catalyst loading significantly impact cyclization efficiency .
  • Negative Controls : Include unsubstituted indazole analogs to isolate the role of the 4-methoxyphenyl group in biological activity .
  • Long-term Stability : Store the compound under inert gas (N₂) at –20°C to prevent oxidation of the dihydroindazolone ring .

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